molecular formula C34H52N6O14 B2403260 (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide CAS No. 1229516-19-1

(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide

Cat. No.: B2403260
CAS No.: 1229516-19-1
M. Wt: 768.818
InChI Key: SFESMVIUBTVCJQ-VJOCCTOCSA-N
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Description

“®-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide” is a chemical compound with the molecular formula C16H25N3O5 . It is also known by other names such as Xamoterol . The compound has a molecular weight of 339.39 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m1/s1 . The compound has a canonical SMILES representation of C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.39 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The XLogP3-AA value of the compound is -0.6 .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, similar in structure to the requested compound, was synthesized for its potential in inhibiting cancer cell proliferation (Lu et al., 2017).
  • Another related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized and found to exhibit significant inhibitory activity against some cancer cell lines (Lu et al., 2021).

Applications in Cancer Research

  • Various morpholino derivatives have been synthesized and studied for their antitumor activities. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide showed inhibitory effects on cancer cell proliferation (Hao et al., 2017).
  • Another example is the 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which demonstrated distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).

Neurological Research Applications

  • Coumarin‐3‐carboxamide‐N‐morpholine hybrids were designed and synthesized as cholinesterases inhibitors, showing potential as new anti‐Alzheimer agents. Some derivatives exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential in treating neurodegenerative diseases (Tehrani et al., 2019).

Drug-Nucleic Acid Interaction Studies

  • The compound 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide (9AMC) has been studied for its antitumor activity through intercalative binding with DNA, providing insights into drug-DNA interactions relevant for cancer treatment (Shukla & Tiwari, 2009).

Mechanism of Action

Target of Action

Xamoterol, also known as M4489SH71S or ®-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, primarily targets the β1-adrenoceptor . This receptor plays a crucial role in the sympathetic control of the heart .

Mode of Action

Xamoterol acts as a partial agonist at the β1-adrenoceptor . It modulates the sympathetic control of the heart, improving systolic and diastolic function in heart failure patients .

Biochemical Pathways

It’s known that β1-adrenoceptor activation can lead to a cascade of events involving camp (cyclic adenosine monophosphate) and protein kinase a, ultimately resulting in increased myocardial contractility .

Pharmacokinetics

The pharmacokinetics of Xamoterol have been studied in healthy male subjects. After intravenous dosing, the elimination half-life was 7.7 hours, and the total body clearance was 224 ml/min . The volume of distribution at steady-state was 48 liters, and 62% of the dose was recovered unchanged in urine . After oral doses, the absolute bioavailability of Xamoterol was shown to be 5%, irrespective of whether the dose was administered as a tablet or solution .

Result of Action

Xamoterol’s action results in improved cardiac function. It has been shown to moderately increase myocardial contractility, improve diastolic relaxation, and lower left ventricular filling pressure at rest and during moderate exercise . These effects contribute to an improvement in exercise capacity and symptoms in patients with mild to moderate chronic heart failure .

Action Environment

The action of Xamoterol can be influenced by the level of sympathetic activity. For instance, during higher levels of sympathetic activity (e.g., strenuous exercise), Xamoterol produces negative chronotropic responses while maintaining reduced filling pressure . .

Properties

IUPAC Name

N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOSRCHIDYWHW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229516-19-1
Record name Xamoterol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229516191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XAMOTEROL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4489SH71S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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